molecular formula C19H15F3N2O5S B3018873 N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1798487-45-2

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B3018873
CAS RN: 1798487-45-2
M. Wt: 440.39
InChI Key: JZFWOECTEIHKPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the catalytic protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Inhibition of NQO2 for Cancer Chemotherapy and Malaria Treatment

Research has identified non-symmetrical furan amidines and their analogues, including molecules with structures similar to N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, as potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2). These inhibitors are considered potentially useful in cancer chemotherapy and malaria treatment. Modifications of the furan ring and the amidine group in these compounds aim to probe NQO2 activity, enhance solubility, and reduce basicity, thereby improving therapeutic profiles (Alnabulsi et al., 2018).

Development of Heterocyclic Compounds

The synthesis of new biologically active compounds featuring furan and thiophene moieties, which are key components in N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, has been explored. These compounds are valuable for constructing molecules with pyridine and pyridazine fragments, indicating their potential in creating a wide range of pharmacologically active heterocyclic compounds (Aniskova et al., 2017).

Understanding Environmental Impacts

Studies on the photo-oxidation of furan and its derivatives, which are related to the furan component of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, have provided insights into their environmental impacts. The formation of unsaturated dicarbonyl products through photo-oxidation processes has significant environmental implications, especially concerning atmospheric chemistry and air quality (Alvarez et al., 2009).

Synthesis of Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan as a conjugated linker, related to the furan part of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, have shown enhanced performance in dye-sensitized solar cells. A particular compound with a furan linker achieved a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of such molecular structures in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9,16,25H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWOECTEIHKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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